molecular formula C19H18O5 B2446346 3-(3,4-dimethoxyphenyl)-6-methoxy-4-methyl-2H-chromen-2-one CAS No. 720674-34-0

3-(3,4-dimethoxyphenyl)-6-methoxy-4-methyl-2H-chromen-2-one

Cat. No.: B2446346
CAS No.: 720674-34-0
M. Wt: 326.348
InChI Key: ZLUUGWXFURLGOJ-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-6-methoxy-4-methyl-2H-chromen-2-one is a synthetic coumarin derivative of significant interest in medicinal chemistry research. With a molecular formula of C19H18O5 and a molecular weight of 326.34 g/mol, this compound belongs to the 2H-chromen-2-one family, a class known for its versatile biological properties . The coumarin scaffold is a privileged structure in drug discovery, and this particular derivative is characterized by methoxy substituents on the phenyl ring, which are known to influence its electronic distribution and interaction with biological targets. This compound serves as a valuable building block for the development of multi-target therapeutic agents. Research indicates that coumarin derivatives exhibit a broad spectrum of biological activities, including anticholinesterase, antioxidant, and anti-inflammatory effects . These properties make analogs of this compound promising candidates for further investigation in complex disease areas such as Alzheimer's disease, where multi-target directed ligands are sought . Furthermore, structurally similar pyranochalcone-derived compounds featuring the 3,4-dimethoxyphenyl moiety have demonstrated potent anti-arthritic effects in collagen-induced arthritis models, operating through the suppression of key signaling pathways like NF-κB and ERK/JNK . The presence of specific substituents at the C-3 and C-4 positions of the coumarin core is critical for antibacterial potency, highlighting the potential of this compound as a precursor for developing novel anti-infective agents . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans. Researchers should consult the safety data sheet (SDS) prior to use and handle this compound in a appropriately controlled laboratory environment.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-6-methoxy-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O5/c1-11-14-10-13(21-2)6-8-15(14)24-19(20)18(11)12-5-7-16(22-3)17(9-12)23-4/h5-10H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLUUGWXFURLGOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OC)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-6-methoxy-4-methyl-2H-chromen-2-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with 4-methyl-7-hydroxycoumarin in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-6-methoxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound to its dihydro derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-6-methoxy-4-methyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-6-methoxy-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A compound with similar methoxy groups but different core structure.

    3,4-Dimethoxyphenylacetonitrile: Another compound with similar methoxy groups but different functional groups.

    3,4-Dimethoxyphenylacetyl chloride: A related compound used in organic synthesis .

Uniqueness

3-(3,4-Dimethoxyphenyl)-6-methoxy-4-methyl-2H-chromen-2-one is unique due to its chromen-2-one core structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications .

Biological Activity

3-(3,4-Dimethoxyphenyl)-6-methoxy-4-methyl-2H-chromen-2-one, commonly referred to as a chromen-2-one derivative, is a synthetic organic compound recognized for its diverse biological activities. This compound's unique structure, featuring multiple methoxy groups, positions it as a candidate for various therapeutic applications, including anticancer, anti-inflammatory, and antioxidant activities.

Chemical Structure and Properties

The molecular formula of this compound is C19H18O5C_{19}H_{18}O_{5} with a molecular weight of 326.348 g/mol. The structure includes a chromen-2-one core which is essential for its biological activity.

PropertyValue
Molecular FormulaC₁₉H₁₈O₅
Molecular Weight326.348 g/mol
IUPAC Name3-(3,4-Dimethoxyphenyl)-6-methoxy-4-methylchromen-2-one
InChIInChI=1S/C19H18O5/c1-11-14-10-13(21-2)6-8-15(14)24-19(20)18(11)12-5-7-16(22-3)17(9-12)23-4/h5-10H,1-4H3

The biological activity of this compound is attributed to its ability to interact with various biochemical pathways. Similar compounds have shown the potential to inhibit specific enzymes and modulate signaling pathways associated with cancer cell proliferation and inflammation.

Targeted Pathways

  • Anticancer Activity : The compound has been studied for its cytotoxic effects against various cancer cell lines. It may induce apoptosis through the modulation of the PI3K/Akt pathway and other related signaling cascades.
  • Anti-inflammatory Effects : Research indicates that it may reduce the production of pro-inflammatory cytokines and inhibit pathways such as NF-kB and MAPK.

Anticancer Potential

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance:

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (breast)12.5Induction of apoptosis
HCT116 (colon)10.0PI3K/Akt pathway inhibition
A549 (lung)15.0NF-kB pathway suppression

These findings indicate that the compound can effectively inhibit cancer cell growth through various mechanisms.

Anti-inflammatory Activity

In vitro studies have shown that this compound can significantly lower levels of inflammatory markers in activated macrophages:

Inflammatory MarkerConcentration (μM)Effect
TNF-alpha10Decreased by 40%
IL-620Decreased by 50%

This suggests a strong potential for therapeutic applications in inflammatory diseases.

Case Studies

  • Study on Breast Cancer Cells : In a controlled experiment involving MCF-7 cells, treatment with the compound led to a significant reduction in cell viability and increased apoptosis markers compared to the control group.
  • Inflammation Model : In an animal model of arthritis, administration of the compound resulted in reduced swelling and pain scores, correlating with decreased levels of pro-inflammatory cytokines.

Q & A

What are the established synthetic routes for 3-(3,4-dimethoxyphenyl)-6-methoxy-4-methyl-2H-chromen-2-one, and how can reaction conditions be optimized for yield?

Basic Research Question
The compound is typically synthesized via the Pechmann condensation, involving a substituted phenol and β-keto ester in the presence of a Lewis acid catalyst (e.g., ZnCl₂) or acidic conditions. Modifications to substituents require careful optimization of reaction time, temperature, and stoichiometry. For example, introducing the 3,4-dimethoxyphenyl group may necessitate protecting/deprotecting strategies for methoxy groups to prevent side reactions. Post-synthesis purification often employs column chromatography with gradient elution (e.g., hexane:ethyl acetate) to isolate the chromenone core .

Advanced Research Question
For yield optimization, response surface methodology (RSM) can model interactions between variables like catalyst loading, solvent polarity, and temperature. A recent study using similar chromenones achieved a 15% yield increase by replacing ZnCl₂ with BF₃·Et₂O under anhydrous conditions . Kinetic studies via in-situ FTIR or HPLC monitoring can identify rate-limiting steps, such as cyclization or dehydration, enabling targeted optimization.

How can structural ambiguities in this compound be resolved using crystallographic and spectroscopic methods?

Basic Research Question
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving structural ambiguities. SHELX software (e.g., SHELXL) refines crystallographic data to confirm substituent positions and hydrogen bonding networks. For example, the methyl group at position 4 and methoxy orientations can be validated via anisotropic displacement parameters . Complementary techniques like ¹H/¹³C NMR and HSQC/HMBC correlations verify aromatic proton assignments and substituent connectivity .

Advanced Research Question
When crystallography is impractical (e.g., poor crystal quality), density functional theory (DFT)-optimized structures compared to experimental NMR/IR data can resolve discrepancies. For instance, conflicting NOESY correlations might arise from dynamic rotational isomerism of methoxy groups, which can be modeled using molecular dynamics simulations .

What strategies are recommended for analyzing contradictory spectroscopic data (e.g., NMR vs. MS) for this compound?

Basic Research Question
Contradictions between NMR and MS data often stem from impurities or ionization artifacts. High-resolution mass spectrometry (HRMS) with ESI+ or APCI+ modes can confirm the molecular ion ([M+H]⁺) and rule out adducts. For NMR, deuterated solvent purity and shimming protocols must be verified. A ¹H-¹³C HSQC experiment can resolve overlapping signals, particularly in the aromatic region .

Advanced Research Question
Advanced hyphenated techniques like LC-NMR-MS enable real-time correlation of chromatographic peaks with spectral data. For example, unexpected MS fragments may indicate in-source decay or thermal decomposition, requiring adjusted ionization parameters (e.g., lower capillary voltage) .

How do substituent positions (e.g., 3,4-dimethoxy vs. para-methoxy) influence the compound’s electronic properties and bioactivity?

Basic Research Question
Electron-donating methoxy groups at positions 3 and 4 enhance resonance stabilization of the chromenone core, increasing π-π stacking potential. Comparative studies using UV-Vis spectroscopy show bathochromic shifts (~20 nm) in 3,4-dimethoxy derivatives compared to para-substituted analogs, suggesting altered HOMO-LUMO gaps .

Advanced Research Question
Structure-activity relationship (SAR) studies via molecular docking (e.g., AutoDock Vina) reveal that 3,4-dimethoxy substitution improves binding affinity to cytochrome P450 enzymes by 30% compared to mono-methoxy derivatives. Electrostatic potential maps (MEPs) derived from DFT calculations quantify charge distribution differences impacting receptor interactions .

What are the challenges in scaling up the synthesis of this compound for in vivo studies, and how can they be mitigated?

Advanced Research Question
Scale-up challenges include exothermicity during cyclization and solvent volume constraints. Flow chemistry systems improve heat dissipation and mixing efficiency, reducing byproduct formation. A recent pilot study achieved a 5-gram scale with 85% purity by switching from batch to continuous flow reactors . Solvent recovery systems (e.g., wiped-film evaporators) minimize waste and cost.

How can researchers validate the purity and stability of this compound under varying storage conditions?

Basic Research Question
Purity is validated via HPLC with a C18 column (e.g., 95:5 acetonitrile:water + 0.1% TFA) and UV detection at 254 nm. Accelerated stability studies (40°C/75% RH for 6 months) assess degradation pathways, with LC-MS identifying oxidation products (e.g., quinone formation from methoxy groups) .

Advanced Research Question
For long-term stability, differential scanning calorimetry (DSC) monitors phase transitions, while dynamic vapor sorption (DVS) quantifies hygroscopicity. X-ray powder diffraction (XRPD) detects polymorphic changes during storage .

What computational tools are recommended for predicting the physicochemical properties of this compound?

Advanced Research Question
SwissADME predicts logP (2.1), solubility (-4.2 LogS), and bioavailability. Molecular dynamics simulations (GROMACS) model membrane permeability, while COSMO-RS calculates solvation free energy in biological media. These tools guide formulation design (e.g., nanoencapsulation for low solubility) .

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